4-Bromo-2-chloro-5-methoxyphenol 4-Bromo-2-chloro-5-methoxyphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16243060
InChI: InChI=1S/C7H6BrClO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,1H3
SMILES:
Molecular Formula: C7H6BrClO2
Molecular Weight: 237.48 g/mol

4-Bromo-2-chloro-5-methoxyphenol

CAS No.:

Cat. No.: VC16243060

Molecular Formula: C7H6BrClO2

Molecular Weight: 237.48 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-chloro-5-methoxyphenol -

Specification

Molecular Formula C7H6BrClO2
Molecular Weight 237.48 g/mol
IUPAC Name 4-bromo-2-chloro-5-methoxyphenol
Standard InChI InChI=1S/C7H6BrClO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,1H3
Standard InChI Key OCBTVVTVZLPKBI-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C(=C1)O)Cl)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Bromo-2-chloro-5-methoxyphenol belongs to the class of tri-substituted phenolic derivatives. Its IUPAC name, 4-bromo-2-chloro-5-methoxyphenol, reflects the positions of the substituents: a bromine atom at the para position (C4), a chlorine atom at the ortho position (C2), and a methoxy group at the meta position (C5) relative to the hydroxyl group . The molecular formula C₇H₆BrClO₂ corresponds to a monocyclic aromatic system with a hydroxyl group, rendering it polar and reactive toward electrophilic substitution.

Spectroscopic and Crystallographic Data

While crystallographic data for 4-bromo-2-chloro-5-methoxyphenol remain limited, analogous compounds such as 5-bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate provide insights into structural trends. In such derivatives, intramolecular hydrogen bonding between the hydroxyl and methoxy groups stabilizes the molecular conformation . The trans configuration about imine double bonds in related Schiff bases further suggests that steric and electronic effects govern the spatial arrangement of substituents .

Table 1: Key Molecular Properties of 4-Bromo-2-chloro-5-methoxyphenol

PropertyValueSource
Molecular Weight237.48 g/mol
SMILESCOC1=C(C=C(C(=C1)O)Cl)Br
IUPAC Name4-bromo-2-chloro-5-methoxyphenol
CAS Registry Number1881328-72-8

Synthesis Methodologies

Acetylation-Bromination-Deacetylation Strategy

A patented route for synthesizing positional isomers, such as 5-bromo-2-methoxyphenol, involves a three-step sequence:

  • Acetylation: Protection of the phenolic hydroxyl group using acetic anhydride under sulfuric acid catalysis at 100°C .

  • Bromination: Electrophilic aromatic substitution with bromine, facilitated by iron powder as a catalyst at 70–80°C .

  • Deacetylation: Hydrolysis of the acetyl group using a 10% sodium bicarbonate solution .

For 4-bromo-2-chloro-5-methoxyphenol, analogous steps may apply, though the directing effects of the methoxy and chlorine substituents would influence regioselectivity. The methoxy group, being a strong ortho/para director, likely directs bromination to the para position, while pre-existing chlorine at the ortho position blocks further substitution there .

Alternative Halogenation Approaches

In a related synthesis, 4-bromo-5-(chloromethyl)-2-methoxyphenol was prepared by treating 2-bromo-5-hydroxy-4-methoxybenzenemethanol with thionyl chloride in chloroform . This method highlights the utility of thionyl chloride for introducing chloromethyl groups, suggesting potential adaptations for synthesizing 4-bromo-2-chloro-5-methoxyphenol via sequential halogenation.

Physicochemical Properties and Reactivity

Solubility and Stability

As a phenolic compound, 4-bromo-2-chloro-5-methoxyphenol is expected to exhibit limited solubility in nonpolar solvents but moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The presence of electron-withdrawing halogen atoms may enhance stability toward oxidative degradation compared to unsubstituted phenols.

Hydrogen Bonding and Tautomerism

The hydroxyl group participates in intramolecular hydrogen bonding with adjacent substituents, as observed in similar structures . This interaction stabilizes the enol tautomer and influences acidity; the compound’s pKa is likely lower than that of phenol due to the electron-withdrawing effects of halogens.

Applications in Organic Synthesis and Coordination Chemistry

Pharmaceutical Intermediates

Halogenated phenols are key intermediates in drug synthesis. For instance, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a structurally related compound, is utilized in manufacturing sodium-glucose cotransporter-2 (SGLT2) inhibitors . The bromo and chloro substituents in 4-bromo-2-chloro-5-methoxyphenol could similarly serve as leaving groups or directing elements in cross-coupling reactions to construct complex pharmacophores.

Schiff Base Formation

Schiff bases derived from halogenated phenols exhibit biological activity and catalytic properties. For example, 5-bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate demonstrates strong O–H⋯N hydrogen bonding, a feature critical for stabilizing metal coordination complexes . Such findings suggest that 4-bromo-2-chloro-5-methoxyphenol could act as a ligand in transition metal catalysts or bioactive coordination compounds.

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